ITF3107
説明
HDAC6, a class IIb deacetylase, regulates critical cellular processes such as protein degradation, cell motility, and immune signaling . ITF3107 has shown efficacy in preclinical models of sepsis, where its selective inhibition of HDAC6 improved survival rates in lipopolysaccharide (LPS)-induced septic shock. In murine studies, ITF3107 administration three hours post-LPS challenge replicated the survival benefits observed in HDAC6 knockout (KO) mice, highlighting its role in attenuating hyperinflammatory responses .
特性
分子式 |
C23H24N4O6S |
|---|---|
分子量 |
484.53 |
IUPAC名 |
(S)-4-(2-(2-(3,4-dimethoxyphenyl)acetamido)-3-(thiazol-4-yl)propanamido)-N-hydroxybenzamide |
InChI |
InChI=1S/C23H24N4O6S/c1-32-19-8-3-14(9-20(19)33-2)10-21(28)26-18(11-17-12-34-13-24-17)23(30)25-16-6-4-15(5-7-16)22(29)27-31/h3-9,12-13,18,31H,10-11H2,1-2H3,(H,25,30)(H,26,28)(H,27,29)/t18-/m0/s1 |
InChIキー |
MFTNXGQBTCUALX-SFHVURJKSA-N |
SMILES |
COC1=C(OC)C=C(CC(N[C@@H](CC2=CSC=N2)C(NC3=CC=C(C(NO)=O)C=C3)=O)=O)C=C1 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
ITF3107; ITF-3107; ITF 3107 |
製品の起源 |
United States |
類似化合物との比較
Selectivity Profiles
ITF3107 belongs to the HDAC6-selective inhibitor class, contrasting with pan-HDAC inhibitors (e.g., vorinostat, panobinostat) that target multiple HDAC isoforms. The selectivity profile directly influences therapeutic outcomes:
Key Insight : ITF3107’s HDAC6 specificity avoids the broad epigenetic modifications caused by pan-HDACi, which are associated with adverse effects like thrombocytopenia and fatigue.
Mechanistic and Efficacy Differences
- Inflammatory Modulation: ITF3107 and other HDAC6 inhibitors (e.g., Tubastatin A) reduce pro-inflammatory cytokines (e.g., TNF-α, IL-6) by targeting HDAC6-regulated pathways, such as NF-κB and STAT3 . Pan-HDACi exhibit broader immunomodulatory effects, including T-cell activation and MHC expression, which may exacerbate cytokine storms in sepsis .
Therapeutic Outcomes :
Structural and Pharmacokinetic Comparison
Differences in pharmacokinetics (e.g., half-life, bioavailability) may arise from variations in substituent groups, influencing tissue penetration and metabolic stability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
